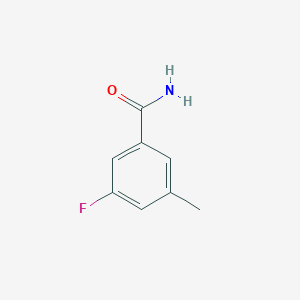

3-Fluoro-5-methylbenzamide

描述

Significance of Fluorine Substitution in Aromatic Systems for Chemical Research

The introduction of fluorine into aromatic systems is a widely used strategy in modern chemical research, particularly in drug design and materials science. googleapis.com Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its substitution on an aromatic ring can significantly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. googleapis.comontosight.ai

The strong carbon-fluorine bond enhances thermal and chemical stability. vulcanchem.comijres.org In medicinal chemistry, the strategic placement of fluorine atoms can block metabolic pathways, thereby increasing the half-life of a drug, and can enhance binding interactions with enzymes or receptors. nih.gov This "fluorine effect" is a key tool for chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of bioactive compounds. vulcanchem.com

Overview of Benzamide (B126) Derivatives in Advanced Organic Synthesis

Benzamide derivatives are a critical class of compounds in advanced organic synthesis due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. The amide bond is a fundamental functional group in countless pharmaceuticals, agrochemicals, and polymers.

Benzamides serve as key building blocks, enabling the construction of more complex molecular architectures through various chemical transformations. They are frequently employed in the synthesis of heterocyclic compounds and are central to the development of inhibitors for various enzymes, such as kinases and histone deacetylases (HDACs), which are important targets in cancer therapy. The ease of their synthesis and their relative stability make them ideal starting points for creating libraries of compounds for high-throughput screening and drug discovery programs.

Structure

3D Structure

属性

IUPAC Name |

3-fluoro-5-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMYINWONMOKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380946 | |

| Record name | 3-Fluoro-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518070-23-0 | |

| Record name | 3-Fluoro-5-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 3 Fluoro 5 Methylbenzamide

Retrosynthetic Analysis of 3-Fluoro-5-methylbenzamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic pathway.

Key Disconnections and Precursor Identification

The most logical disconnections for this compound involve the carbon-nitrogen bond of the amide group. This leads to two primary precursors: a carboxylic acid derivative or a nitrile.

A primary retrosynthetic disconnection of the amide bond in this compound points to 3-Fluoro-5-methylbenzoic acid as a key precursor. This approach is centered on the formation of the amide bond from the corresponding carboxylic acid. The synthesis can be envisioned by reacting 3-Fluoro-5-methylbenzoic acid with an ammonia (B1221849) source. This is a common and well-established transformation in organic synthesis. The 3-Fluoro-5-methylbenzoic acid itself can be prepared through various methods, including the oxidation of 3-fluoro-5-methyltoluene or through Grignard carboxylation of a corresponding aryl halide.

An alternative disconnection strategy identifies 3-Fluoro-5-methylbenzonitrile (B1333520) as a viable precursor. This route involves the hydrolysis of the nitrile group to the primary amide. This method can be advantageous under certain conditions, particularly when the starting nitrile is readily accessible. The hydrolysis is typically carried out under acidic or basic conditions. For instance, the hydrolysis of analogous benzonitriles to their corresponding benzamides is a known transformation, often achieved with high yields.

Classical and Contemporary Synthesis Approaches

The synthesis of this compound can be achieved through several established and modern chemical reactions.

Amidation Reactions and Their Mechanistic Considerations

The formation of an amide from a carboxylic acid is a cornerstone of organic synthesis. The direct reaction of a carboxylic acid with ammonia is generally unfavorable and requires high temperatures. Therefore, the carboxylic acid is typically activated first.

One common method is the conversion of the carboxylic acid to a more reactive acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). evitachem.com The resulting 3-fluoro-5-methylbenzoyl chloride can then readily react with ammonia or an ammonia equivalent to form the desired amide.

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid without the need to isolate the acyl chloride. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction. The mechanism of these coupling agents typically involves the formation of a highly reactive intermediate that is susceptible to nucleophilic attack by ammonia. A patent for the synthesis of a structurally similar compound, 4-bromo-2-fluoro-N-methylbenzamide, utilizes (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) as the coupling agent in the presence of a base like N,N-diisopropylethylamine (DIPEA). A similar strategy could be applied for the synthesis of this compound.

The hydrolysis of 3-fluoro-5-methylbenzonitrile presents another viable route. This reaction can be performed under either acidic or basic conditions. Basic hydrolysis, for example with aqueous sodium hydroxide (B78521), typically proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by protonation steps to yield the amide. Careful control of reaction conditions is necessary to prevent further hydrolysis of the amide to the carboxylic acid.

| Reaction Type | Reagents and Conditions | Notes |

| Amidation via Acyl Chloride | 1. SOCl₂ or (COCl)₂, often with catalytic DMF.2. NH₃ or NH₄OH. | Two-step process, potentially harsh conditions. |

| Direct Amidation | Coupling agents (e.g., HATU, HOBt, DCC), a base (e.g., DIPEA, Et₃N), and an ammonia source in a suitable solvent (e.g., DMF, DCM). | Milder conditions, often higher yields and fewer side products. ossila.com |

| Nitrile Hydrolysis | Aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH), typically with heating. | One-step process, risk of over-hydrolysis to the carboxylic acid. |

Regioselective Fluorination Techniques

The introduction of a fluorine atom at a specific position on an aromatic ring is a critical step in the synthesis of many fluorinated compounds. Regioselective fluorination can be applied to a precursor of this compound, such as 3-methylbenzoic acid or 3-methylbenzonitrile.

Electrophilic fluorination is a common method for introducing fluorine onto an aromatic ring. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are widely used for this purpose. The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents already present on the ring. For a meta-substituted precursor like 3-methylbenzoic acid, the directing effects of the methyl and carboxylic acid groups would need to be considered to achieve the desired 5-fluoro isomer.

Another approach involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor. For instance, a precursor with a good leaving group (e.g., a nitro or chloro group) at the desired position for fluorination could react with a fluoride (B91410) source, such as potassium fluoride. The success of this reaction depends on the electronic activation of the aromatic ring towards nucleophilic attack.

Modern transition-metal-catalyzed C-H fluorination reactions are also emerging as powerful tools. researchgate.net These methods can offer high regioselectivity, sometimes through the use of a directing group that positions the catalyst for fluorination at a specific C-H bond. While direct application to the synthesis of this compound precursors may not be widely reported, these techniques represent a contemporary approach to achieving the desired fluorination pattern. nih.gov

| Fluorination Technique | Typical Reagents | Key Features |

| Electrophilic Fluorination | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) | The regioselectivity is directed by existing substituents on the aromatic ring. |

| Nucleophilic Aromatic Substitution (SNAr) | KF, CsF | Requires an electron-deficient aromatic ring and a good leaving group. |

| Transition-Metal-Catalyzed C-H Fluorination | Pd, Cu, or other transition metal catalysts with a fluorine source. | Can offer high regioselectivity, often with the use of a directing group. researchgate.net |

Nucleophilic Fluorination Methodologies

Nucleophilic fluorination represents a direct approach to introduce a fluorine atom, typically by displacing a leaving group with a fluoride ion (F⁻) source. beilstein-journals.org In a potential synthesis of this compound, a suitable precursor would be a molecule such as 3-bromo-5-methylbenzamide (B1525935) or another 3-halo-5-methylbenzamide derivative. The core of this method is the SNAr (nucleophilic aromatic substitution) reaction.

Key reagents for this transformation are alkali metal fluorides, such as potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com However, the application of these simple salts is often hampered by significant challenges. Their high lattice energy leads to poor solubility in many organic solvents, and the strong basicity of the fluoride anion can promote undesirable side reactions, like elimination. caltech.edu To overcome these limitations, reactions are often performed at high temperatures in polar aprotic solvents like DMF or DMSO.

Modern advancements have introduced transition-metal catalysis to facilitate these challenging fluorinations. For instance, nickel-catalyzed methods have shown promise for the nucleophilic fluorination of unactivated alkyl halides using silver fluoride (AgF), demonstrating the potential for metal complexes to overcome the inherent reactivity barriers of fluoride ions. caltech.edu While this specific example is for alkyl halides, the principle of using a transition metal to mediate the delivery of fluoride to an electrophilic center is a key strategy in contemporary synthetic chemistry.

Table 1: Example Reagents for Nucleophilic Fluorination

| Fluoride Source | Typical Catalyst/Conditions | Precursor Type | Key Challenges |

| Potassium Fluoride (KF) | Aprotic polar solvent (e.g., DMSO), high temperature | Aryl Halide, Aryl Sulfonate | Low solubility, high basicity, requires harsh conditions |

| Cesium Fluoride (CsF) | Aprotic polar solvent | Aryl Halide, Aryl Sulfonate | Higher reactivity than KF but more expensive |

| Silver Fluoride (AgF) | Nickel/Ligand complex | Alkyl/Aryl Halide | Light-sensitive, cost |

| HF Complexes (e.g., Olah's reagent) | Pyridine | Unsaturated substrates, Alcohols | Corrosive, requires special handling |

Electrophilic Fluorination Strategies

Electrophilic fluorination offers an alternative pathway where a carbon-centered nucleophile reacts with an electrophilic fluorine source ("F+"). wikipedia.org This approach is particularly valuable for late-stage fluorination and for substrates incompatible with nucleophilic methods. To synthesize this compound via this route, one might start with a 3-methylbenzamide (B1583426) derivative that has been converted into a nucleophilic precursor, such as an organoboron or organotin compound at the 5-position.

The most significant development in this area has been the creation of stable, safe, and selective N-F reagents. wikipedia.org These compounds feature a nitrogen-fluorine bond, where the nitrogen atom is rendered electron-deficient by attachment to electron-withdrawing groups (such as sulfonyl groups), making the attached fluorine atom electrophilic. alfa-chemistry.comwikipedia.org The exact mechanism of fluorine transfer remains a subject of study, with evidence supporting both SN2-type and single-electron transfer (SET) pathways, depending on the substrates and reagents involved. wikipedia.org

Table 2: Common Electrophilic Fluorinating Agents

| Reagent Name | Acronym | Key Features |

| N-Fluorobenzenesulfonimide | NFSI | Commercially available, stable, and effective solid reagent. juniperpublishers.com |

| Selectfluor® | F-TEDA-BF₄ | Highly reactive, stable, and soluble N-F salt. wikipedia.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | A powerful N-F reagent. wikipedia.org |

| 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | - | A pyridinium-based N-F salt used for various substrates. juniperpublishers.com |

Methylation Approaches

The introduction of the methyl group onto a 3-fluorobenzamide (B1676559) framework is a critical step that can be achieved through several methodologies. While classical methods like Friedel-Crafts alkylation exist, modern synthetic chemistry heavily relies on the precision and functional group tolerance of transition-metal-catalyzed cross-coupling reactions.

For the synthesis of this compound, a highly effective strategy would involve the use of a precursor such as 3-fluoro-5-bromobenzamide. This halo-substituted arene can then be coupled with a methyl-organometallic reagent. The choice of methylating agent is broad, with common examples including methylboronic acid or its esters (in Suzuki-Miyaura coupling), trimethylstannane (B102407) (in Stille coupling), or dimethylzinc (B1204448) (in Negishi coupling). These reactions are catalyzed by transition metal complexes, most commonly those based on palladium, which provide a reliable and versatile route to form the crucial carbon-carbon bond. rsc.org The Eschweiler-Clarke reaction is a method for methylating amines and is not suitable for creating a C-C bond on an aromatic ring. wikipedia.org

Advanced Catalytic Methods in this compound Synthesis

The synthesis of complex organic molecules like this compound has been revolutionized by advanced catalytic methods. Transition-metal-catalyzed reactions, in particular, have become indispensable tools, offering high efficiency, selectivity, and broad functional group tolerance under mild conditions. nih.gov These methods enable the precise construction of carbon-fluorine and carbon-carbon bonds, which are fundamental to the assembly of the target compound. Catalysts based on palladium, copper, and other metals are central to these modern synthetic strategies. nih.govnih.gov

Transition-Metal-Catalyzed Transformations

Transition metals provide unique catalytic cycles that can activate otherwise inert chemical bonds. nih.gov For the synthesis of this compound, these transformations are primarily used for cross-coupling reactions to form C-C bonds (methylation) or C-F bonds (fluorination). The ability of the metal center to undergo sequential oxidative addition, transmetalation, and reductive elimination steps is the foundation of these powerful reactions. uwindsor.ca

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the cornerstone of modern cross-coupling chemistry for C-C bond formation. worktribe.com The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organohalide, is a preeminent example. To form this compound, this reaction could involve coupling 3-fluoro-5-bromobenzamide with a methylboron reagent, such as methylboronic acid or an ester derivative like methylboronic acid pinacol (B44631) ester.

The general catalytic cycle for such a transformation involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the 3-fluoro-5-bromobenzamide. rsc.org

Transmetalation: The methyl group is transferred from the boron reagent to the palladium center, typically requiring a base to activate the organoboron species. rsc.org

Reductive Elimination: The two organic fragments (the 3-fluorobenzamide moiety and the methyl group) are eliminated from the palladium center, forming the final C-C bond of the product and regenerating the Pd(0) catalyst. rsc.org

Alternatively, palladium catalysts can also be used for fluorination. For example, aryl triflates or bromides can be converted to aryl fluorides using a palladium catalyst in conjunction with a fluoride source like CsF. nih.gov This could provide a route to the target molecule starting from 3-bromo-5-methylbenzamide or 3-triflyloxy-5-methylbenzamide.

Table 3: Example Conditions for a Palladium-Catalyzed Suzuki-Miyaura Methylation

| Component | Example | Purpose |

| Aryl Halide | 3-Fluoro-5-bromobenzamide | Electrophilic partner |

| Organoboron Reagent | Methylboronic acid | Nucleophilic methyl source |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst for the coupling cycle |

| Ligand | PPh₃, t-BuBrettPhos | Stabilizes and modulates catalyst reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane, Toluene, THF | Reaction medium |

Copper-Mediated Fluorination and Amidation

Copper catalysts offer a cost-effective and powerful alternative to palladium for certain transformations. Copper-mediated reactions are particularly well-suited for fluorination and amidation processes.

For the synthesis of this compound, a copper-mediated fluorination could be employed. Sanford and co-workers developed a method for the nucleophilic fluorination of arylboronic acids using Cu(OTf)₂ as a catalyst and KF as the fluoride source. beilstein-journals.org This strategy could be applied to a precursor like 5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide. Another approach involves the copper-catalyzed fluorination of diaryliodonium salts with KF. beilstein-journals.org These methods provide viable pathways to introduce the fluorine atom onto the pre-formed methylbenzamide scaffold.

Copper catalysis is also prominent in C-N bond formation (amidation). While often used to construct the amide bond itself, in the context of synthesizing the core aromatic structure, its primary utility would be in the fluorination step. For instance, a strategy could involve the copper-catalyzed fluorination of 3-iodo-5-methylbenzoic acid, followed by a standard amidation reaction (e.g., using thionyl chloride and ammonia) to complete the synthesis of this compound. The combination of a copper catalyst with an electrophilic fluorinating agent like Selectfluor has also been shown to be a potent oxidizing system, capable of mediating various transformations. researchgate.net

Table 4: Example System for Copper-Mediated Aryl Fluorination

| Component | Example | Role | Reference |

| Aryl Precursor | Arylpotassium trifluoroborate | Nucleophilic aryl source | beilstein-journals.org |

| Copper Catalyst | Cu(OTf)₂ | Mediator and oxidizer | beilstein-journals.org |

| Fluoride Source | KF | Nucleophilic fluoride | beilstein-journals.org |

| Solvent | CH₃CN | Reaction medium | beilstein-journals.org |

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.netmt.com This approach involves the direct conversion of a C-H bond into a C-C, C-N, or C-O bond. In the context of synthesizing this compound, C-H functionalization would ideally involve the direct amidation of a C-H bond on a 3-fluoro-5-methyl-substituted aromatic ring.

The reactivity of C–H bonds ortho to fluorine substituents in fluoroarenes is often enhanced, making them prime targets for directed C-H activation. acs.orgresearchgate.net This enhanced reactivity is attributed to thermodynamic factors, including the bond dissociation energies of the involved bonds. acs.org Various transition metal catalysts, particularly those based on palladium, are employed to facilitate this transformation. mt.comdmaiti.com For instance, palladium-catalyzed direct arylation reactions have been successfully used to form C-C bonds with fluoroarenes. nih.govescholarship.org While direct C-H amidation is the ultimate goal, a common strategy involves the arylation of a suitable nitrogen-containing coupling partner with a functionalized arene.

A plausible, albeit indirect, C-H functionalization route to a precursor of this compound could involve the palladium-catalyzed coupling of 1-bromo-3-fluoro-5-methylbenzene with an appropriate nitrogen source. However, true C-H functionalization would avoid the need for the bromo-substituent altogether. Research into the direct C-H amidation of fluoroaromatic compounds is an active area. Challenges remain in achieving high regioselectivity and functional group tolerance, especially in complex molecules. dmaiti.com

| Catalyst System | Reactants | Key Features |

| Palladium(II) acetate/phosphine ligand | Fluoroarene, Amine derivative | Enables direct arylation, often with good regioselectivity ortho to the fluorine. nih.govescholarship.org |

| Rhodium complexes | Fluoroarene, various coupling partners | Investigated for selective C-H oxidative addition at positions ortho to fluorine. acs.org |

| Silver/Palladium synergistic catalysis | Aryl bromide, Fluoroarene | Allows for direct arylation with a small excess of the arene, tolerating various functional groups. escholarship.org |

Photoredox Catalysis in Benzamide (B126) Synthesis

Visible-light photoredox catalysis has gained significant traction as a mild and powerful method for forging new chemical bonds. rsc.orgacs.org This technique utilizes a photocatalyst that, upon absorbing visible light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates under ambient conditions. rsc.orgacs.orgrsc.org This approach has been applied to the synthesis of substituted benzamides through various pathways.

One strategy involves the generation of an amidyl radical from a suitable amide precursor, which can then participate in cyclization or cross-coupling reactions. For instance, visible-light-induced intramolecular sp3 C-H oxidation of 2-alkyl-substituted benzamides has been developed to synthesize functionalized iminoisobenzofurans. rsc.orgrsc.org While not a direct synthesis of this compound, this demonstrates the potential of photoredox catalysis to activate C-H bonds in benzamide derivatives. rsc.orgrsc.org

Another approach is the photoredox-mediated coupling of amides with other molecules. For example, a visible-light-mediated method for the C-N coupling of benzamides and benzyl (B1604629) alcohols has been developed using eosin (B541160) Y as the photocatalyst. nih.gov This reaction proceeds smoothly for a wide range of derivatives, affording N-monoalkylated products in good to excellent yields. nih.gov The synthesis of 3-fluoroindoles has also been achieved via photoredox catalysis, starting from N-arylamines substituted with a CF2I group, using a ruthenium photocatalyst. nih.gov

The application of photoredox catalysis to the direct synthesis of this compound could involve the coupling of 3-fluoro-5-methylbenzoic acid or a derivative with an amine source, or the functionalization of a pre-existing benzamide scaffold. The mild reaction conditions and high functional group tolerance associated with photoredox catalysis make it an attractive strategy for the synthesis of complex molecules. mdpi.com

| Photocatalyst | Reaction Type | Key Features |

| Ruthenium polypyridyl complexes | C-N coupling, C-H functionalization | Highly efficient, tunable photophysical and redox properties. rsc.orgrsc.orgnih.gov |

| Eosin Y (Organic Dye) | C-N coupling | Inexpensive, metal-free, suitable for a range of benzamide and alcohol derivatives. nih.gov |

| Methylene Blue (Organic Dye) | Trifluoromethylation | Used for the trifluoromethylation of electron-rich heterocycles. mdpi.com |

Green Chemistry Principles in Synthetic Routes

Green chemistry principles are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. mlsu.ac.inrasayanjournal.co.inresearchgate.net

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. mlsu.ac.in Whenever possible, reactions are conducted under solvent-free conditions or in environmentally benign solvents like water or ionic liquids. researchgate.netacademie-sciences.frscirp.org

Microwave-assisted organic synthesis, often performed under solvent-free conditions, has emerged as a powerful technique for accelerating reaction rates and improving yields. mdpi.comrasayanjournal.co.in For example, the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives has been achieved with high yields and short reaction times using microwave irradiation in the absence of a solvent. mdpi.com Another approach involves the use of solid-supported catalysts, which can facilitate reactions in the absence of a solvent. For instance, a diatomite earth-supported ionic liquid with ZrCl4 has been used for the direct condensation of carboxylic acids and amines under ultrasonic irradiation, offering a green and efficient pathway to benzamides. researchgate.net

| Reaction Condition | Catalyst/Promoter | Advantages |

| Solvent-free, microwave irradiation | Keggin Heteropolyacids | Short reaction times, high yields, reduced waste. mdpi.com |

| Solvent-free, ultrasonic irradiation | Diatomite earth@IL/ZrCl4 | High efficiency, use of a reusable catalyst, eco-friendly. researchgate.net |

| Solvent-free, 40-50 °C | Nano Sb2O3 | Excellent yields, high purity, shorter reaction times. researchgate.net |

Several studies have focused on developing reusable catalysts for amide synthesis. A magnetically separable Cu@PANI@Fe3O4 nanocomposite has been shown to be an efficient and reusable catalyst for the synthesis of triazolyl benzamide derivatives, with the catalyst being reusable for up to five consecutive cycles. rsc.org Similarly, a copper-based metal-organic framework (Cu-TDPAT) has been employed as a reusable heterogeneous catalyst for C-N coupling reactions, demonstrating good reusability in the synthesis of N-arylation compounds. mdpi.com Zirconia-alumina solid acids and polymeric-based solid acids have also been utilized as recyclable catalysts for the synthesis of benzimidazole (B57391) derivatives, a related class of compounds. rsc.org

The efficiency of a catalyst is also a critical factor, with higher efficiency leading to lower catalyst loading and reduced environmental impact. Manganese-catalyzed methoxymethylation of primary amides has been reported as a highly efficient and selective method, obviating the need for toxic reagents and multi-step protocols. rsc.org

| Catalyst | Reaction | Reusability | Key Advantages |

| Cu@PANI@Fe3O4 nanocomposite | Multicomponent synthesis of triazolyl benzamides | Up to five cycles | Magnetic separability, good to excellent yields. rsc.org |

| Cu-TDPAT (Metal-Organic Framework) | Ullmann and Goldberg type C-N coupling | At least five cycles | Easy separation, good yields. mdpi.com |

| ZrO2-Al2O3 solid acid | Synthesis of substituted benzimidazoles | Up to five cycles | Good yields under thermal conditions. rsc.org |

| Polymeric-based solid acid [PVP-SO3H]HSO4 | Synthesis of 2-substituted benzimidazoles | Several runs | Excellent yields, can be used in solvent-free conditions. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Fluoro 5 Methylbenzamide

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the 3-Fluoro-5-methylbenzamide ring is governed by the additive directing effects of the three substituents: the fluoro, methyl, and amide groups.

Fluoro Group (-F): The fluorine atom is an ortho, para-director. wikipedia.org It deactivates the ring through its strong negative inductive effect (-I), but its lone pairs can participate in resonance, donating electron density to the ring (+M effect). wikipedia.org The +M effect directs incoming electrophiles to the ortho and para positions. wikipedia.org For nitration, fluorine directs strongly to the para position. wikipedia.org

Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director. minia.edu.egnumberanalytics.com It donates electron density through an inductive effect, stabilizing the carbocation intermediate (arenium ion), particularly when the positive charge is on the methyl-substituted carbon. uomustansiriyah.edu.iq

Amide Group (-CONH₂): The amide group is a deactivating, meta-director. minia.edu.eg The carbonyl carbon is electron-withdrawing, pulling electron density from the aromatic ring and directing incoming electrophiles to the meta position. minia.edu.egnumberanalytics.com

Combined Directing Effects: In this compound, the substituents are positioned meta to each other. The directing effects are as follows:

The fluoro group at C3 directs incoming electrophiles to C2 (ortho), C4 (ortho), and C6 (para).

The methyl group at C5 directs to C2 (ortho), C4 (ortho), and C6 (para).

The amide group at C1 directs to C3 (meta) and C5 (meta).

Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Electrophilic Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| Nitration (HNO₃, H₂SO₄) | Substitution at C2, C4, C6 | The -NO₂ group is directed by the activating methyl and fluoro groups. Sterics may favor C4 and C6 over C2. |

| Halogenation (Br₂, FeBr₃) | Substitution at C2, C4, C6 | Similar to nitration, the halogen will be directed to the activated positions. |

| Sulfonation (Fuming H₂SO₄) | Substitution at C2, C4, C6 | The bulky -SO₃H group will likely favor the less sterically hindered C4 and C6 positions. The reaction is reversible. uomustansiriyah.edu.iq |

| Friedel-Crafts Alkylation (R-Cl, AlCl₃) | Low reactivity expected | The ring is deactivated by the fluoro and amide groups, making Friedel-Crafts reactions challenging. |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | Low reactivity expected | The ring is strongly deactivated, making this reaction highly unlikely to proceed under standard conditions. |

Nucleophilic Substitution Reactions at the Amide and Aromatic Core

Amide N-Derivatization Reactions

The nitrogen atom of the amide group in this compound can act as a nucleophile, allowing for various derivatization reactions.

N-Alkylation and Related Reactions: N-alkylation of amides can be achieved using various methods, though it can be challenging. acs.org A common approach involves deprotonation of the amide with a strong base to form the more nucleophilic amidate anion, followed by reaction with an alkyl halide. Another method involves reductive amination. acs.org For instance, N-allyl benzamides can be synthesized and subsequently used in oxidative cyclization reactions. acs.orgorganic-chemistry.orgchemrxiv.org Studies on similar systems have employed methods like using triethylborane (B153662) with an alkali metal base to catalyze the reaction of amides with silanes. organic-chemistry.org

Amide Bond Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 3-fluoro-5-methylbenzoic acid and ammonia (B1221849). cdnsciencepub.comlibretexts.org The kinetics of benzamide (B126) hydrolysis have been extensively studied, revealing different mechanisms depending on the acid concentration. researchgate.net In moderately acidic solutions, the mechanism involves a pre-equilibrium protonation of the amide followed by the addition of water. researchgate.net In stronger acids, the mechanism can change to involve a second proton transfer, leading to an acylium ion intermediate. researchgate.net

Aromatic Substitution Modalities

Nucleophilic aromatic substitution (SNAr) on the aromatic core of this compound would primarily involve the displacement of the fluoride (B91410) ion. SNAr reactions typically require an electron-deficient aromatic ring, which is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. core.ac.uktandfonline.com

In this compound, the amide group is an EWG, but it is positioned meta to the fluorine atom. The methyl group is electron-donating. This substitution pattern makes the aromatic ring not sufficiently activated for SNAr under standard conditions. For SNAr to occur, more strongly activating conditions or the introduction of an additional potent EWG (like a nitro group) ortho or para to the fluorine would be necessary. tandfonline.comnih.gov For example, studies on 2- and 4-fluoro-1-nitrobenzene show that substitution of the fluorine by benzamide anions can occur, highlighting the need for such activation. tandfonline.com

Oxidative and Reductive Transformations of this compound

Oxidative Transformations: The primary sites for oxidation are the methyl group and the amide functionality.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to a carboxylic acid (forming 3-fluoro-5-carboxyamidobenzoic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

Oxidative Cyclization: If the amide nitrogen is derivatized with an appropriate group, such as an allyl group, oxidative cyclization can occur. For example, N-allyl benzamides can be converted to oxazolines using chiral iodoarene catalysts in an enantioselective oxidative cyclization. organic-chemistry.org This process involves an iodine(III)-mediated mechanism where the catalyst activates the N-allyl amide. organic-chemistry.org

Reductive Transformations: The main reductive transformation for this compound is the reduction of the amide group to an amine.

Amide to Amine Reduction: Amides are generally difficult to reduce due to their thermodynamic stability. rsc.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to convert primary amides into primary amines, which would transform this compound into (3-fluoro-5-methylphenyl)methanamine. libretexts.orgwikipedia.orgmasterorganicchemistry.com The mechanism involves nucleophilic attack by a hydride ion on the amide carbonyl carbon. libretexts.org Alternative methods include catalytic hydrogenation at high pressures and temperatures or using hydrosilylation with specific catalysts. rsc.orgwikipedia.org Recent developments have shown that primary amides can be reduced effectively using catalysts like iron or manganese complexes in combination with silanes under milder conditions. rsc.org

Summary of Key Transformations

| Transformation | Reagents & Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, heat | 3-Fluoro-5-carboxyamidobenzoic acid |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | (3-Fluoro-5-methylphenyl)methanamine |

| Hydrolysis (Acidic) | H₃O⁺, heat | 3-Fluoro-5-methylbenzoic acid + NH₄⁺ |

| Hydrolysis (Basic) | NaOH, H₂O, heat | 3-Fluoro-5-methylbenzoate salt + NH₃ |

Radical Reaction Pathways

Radical reactions involving this compound would likely occur at the benzylic C-H bonds of the methyl group, which are the weakest C-H bonds in the molecule. These reactions typically proceed via a three-step chain mechanism: initiation, propagation, and termination. lscollege.ac.in

Initiation: This step involves the formation of a radical, usually by homolytic cleavage of a weak bond in an initiator molecule using heat or UV light. For example, bromine (Br₂) can be cleaved into two bromine radicals (Br•). lscollege.ac.in

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of this compound to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of Br₂ to form the product, 3-fluoro-5-(bromomethyl)benzamide, and a new bromine radical, which continues the chain.

Termination: The reaction chain is terminated when two radical species combine.

The halogenation of alkyl-substituted aromatics is a typical example of a radical substitution reaction. lscollege.ac.in The radical bromination of 4-fluorotoluene (B1294773) is a well-studied analogous reaction. It proceeds via a resonance-stabilized benzyl (B1604629) radical intermediate. smolecule.com Computational studies indicate that electron-withdrawing substituents like fluorine can decrease the activation energy for this hydrogen abstraction by stabilizing the transition state. smolecule.com

Kinetics and Thermodynamics of Reactions Involving this compound

Specific kinetic and thermodynamic data for this compound are not widely available. However, data from similar compounds and computational studies can provide valuable insights. nih.govresearchgate.netrsc.org

Thermodynamics: The thermodynamic properties of substituted benzamides have been analyzed through structure-property relationships. nih.govacs.org The enthalpies of formation and vaporization can be predicted using linear correlations derived from related chemical families like substituted benzenes and benzoic acids. nih.gov The stability of the molecule and its reaction intermediates is influenced by the electronic effects of the fluoro, methyl, and amide groups. For instance, in the binding of substituted benzamidines to trypsin, the electron-donating/withdrawing character of the substituent significantly affects the binding thermodynamics. nih.gov

Kinetics:

Hydrolysis: The kinetics of benzamide hydrolysis are known to be complex. researchgate.net The reaction rate is dependent on acid concentration, with a maximum rate observed at intermediate acidities (around 2-4 M for perchloric acid). cdnsciencepub.com The order of reactivity for N-substituted benzamides can be unusual (primary > tertiary > secondary), which is attributed to variations in the enthalpy of activation (ΔH‡). researchgate.net

Substitution: The kinetics of nucleophilic aromatic substitution are highly dependent on the electronic activation of the ring. For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex intermediate. core.ac.uk Computational studies on related systems, such as the reaction of cyclopropenones with N-methylbenzamide, have been used to determine reaction pathways and energy barriers, identifying rate-limiting steps which often involve protonation or C-C bond formation. acs.orgacs.org For radical reactions, the rate of hydrogen abstraction depends on the bond dissociation energy of the C-H bond, with benzylic positions being significantly more reactive than others. smolecule.com

Rate Constant Determinations

There is no specific information available in the reviewed literature detailing the rate constant determinations for reactions involving this compound. Kinetic studies to determine the rate at which this compound reacts under various conditions have not been published. In general, reaction rates are determined by monitoring the concentration of reactants or products over time, and the resulting data is fitted to a rate law equation to find the rate constant, k. libretexts.orgdoubtnut.com However, no such studies have been reported for this compound.

Transition State Analysis

A transition state analysis for reactions involving this compound is not found in the current body of scientific literature. Such analyses, often performed using computational chemistry methods like Density Functional Theory (DFT), provide insight into the high-energy, transient molecular structure that exists between reactants and products. chemrxiv.orgacs.org This analysis is crucial for understanding reaction mechanisms and energy barriers. For instance, studies on other molecules show that a polarized transition state can be stabilized by solvents, lowering the activation energy. chemrxiv.org However, specific computational or experimental data on the transition states in reactions of this compound is not available.

Solvent Effects on Reaction Kinetics and Selectivity

Specific studies on how different solvents affect the reaction kinetics and selectivity of this compound have not been reported. The choice of solvent can significantly influence reaction rates and outcomes by stabilizing or destabilizing reactants, products, and transition states. novapublishers.comweebly.com For example, in studies of other reactions, rate accelerations of several orders of magnitude have been observed when switching from aprotic to polar, hydrogen-bond-donating solvents, which can stabilize charged transition states. nih.govjru-b.com Without experimental data, the specific solvent effects on reactions with this compound remain uncharacterized.

Catalytic Rate Enhancements

There is a lack of published research on catalytic rate enhancements for reactions involving this compound. Catalysts are widely used to increase reaction rates by providing an alternative reaction pathway with a lower activation energy. diva-portal.org For example, palladium-catalyzed reactions are common for forming new bonds with benzamide-containing molecules. diva-portal.org Similarly, iron has been used to catalyze the fluorination of related N-fluoro-2-methylbenzamides. acs.org Despite these examples with similar structures, no literature specifically describes the use of catalysts to enhance the rate of reactions for this compound.

Advanced Spectroscopic and Diffraction Characterization of 3 Fluoro 5 Methylbenzamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationrsc.orgnih.govambeed.comrsc.orggoogle.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. organicchemistrydata.org

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisnih.govambeed.comrsc.orggoogle.com

In the ¹H NMR spectrum of 3-Fluoro-5-methylbenzamide, distinct signals corresponding to each unique proton environment are expected. The methyl group (–CH₃) protons typically appear as a sharp singlet in the upfield region of the spectrum. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Their chemical shifts and splitting patterns are influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group. The proton ortho to the fluorine atom is expected to show coupling to the fluorine. The two amide protons (–NH₂) generally appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. researchgate.net

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| –CH₃ | ~2.4 | Singlet | - | 3H |

| Aromatic H | ~7.1 - 7.6 | Multiplet | Varies | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisnih.govambeed.comrsc.orggoogle.com

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, one for each unique carbon atom. The chemical shifts span a wide range, with the carbonyl carbon (C=O) appearing furthest downfield (165-190 ppm). oregonstate.edu The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a characteristic large coupling constant (¹JCF), appearing as a doublet. The other aromatic carbons will have shifts influenced by their position relative to the substituents. libretexts.org The methyl carbon will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) |

|---|---|---|

| –C H₃ | ~21 | Singlet |

| Aromatic C -H | ~115 - 135 | Singlet |

| Aromatic C -CONH₂ | ~135 | Singlet |

| Aromatic C -CH₃ | ~140 | Singlet |

| Aromatic C -F | ~162 | Doublet (due to C-F coupling) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Studies

Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive and informative technique for analyzing fluorine-containing compounds. wikipedia.orgaiinmr.com The ¹⁹F NMR spectrum of this compound would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. alfa-chemistry.com This signal would be split into a multiplet due to coupling with the ortho- and para-protons on the benzene ring. icpms.cz

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Advanced 2D NMR Techniques

Two-dimensional (2D) NMR experiments are employed to establish definitive structural connections.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding aromatic carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which can be useful in determining the preferred conformation of the amide group relative to the ring. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bondingrsc.orggoogle.comnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. photothermal.comspectroscopyonline.com These two methods are often complementary, as some vibrations that are strong in IR may be weak in Raman, and vice versa. mdpi.com

For this compound, the IR spectrum would prominently feature a strong absorption band for the carbonyl (C=O) stretch, typically around 1650-1680 cm⁻¹. The N-H stretching vibrations of the primary amide group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. researchgate.net The C-F bond gives rise to a characteristic absorption in the fingerprint region, usually between 1000-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. nepjol.info Raman spectroscopy would also detect these groups, being particularly sensitive to the non-polar aromatic ring vibrations.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N–H (Amide) | Stretch | 3300 - 3500 | Medium-Strong |

| C–H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C–H (Methyl) | Stretch | 2850 - 3000 | Medium |

| C=O (Amide I) | Stretch | 1650 - 1680 | Strong |

| N–H (Amide II) | Bend | ~1600 | Medium-Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisnih.govambeed.comrsc.orggoogle.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information. nih.gov

For this compound (molecular formula C₈H₈FNO), the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its monoisotopic mass (approximately 153.06). The fragmentation pattern is dictated by the stability of the resulting fragment ions. libretexts.org Common fragmentation pathways for benzamides include the loss of the amino group (–NH₂) or the entire amide moiety (–CONH₂). The cleavage of the methyl group is also a possible fragmentation route.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Identity of Lost Fragment |

|---|---|---|

| 153 | [C₈H₈FNO]⁺ | Molecular Ion (M⁺) |

| 137 | [C₈H₅FO]⁺ | NH₂ |

| 123 | [C₇H₄FO]⁺ | CONH₂ |

| 109 | [C₇H₅F]⁺ | CONH₂ and CH₂ (rearrangement) |

Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations have become an indispensable tool in modern chemistry for investigating the electronic structure, bonding, and reactivity of molecules. These computational methods allow for the detailed examination of molecular properties that may be difficult or impossible to measure experimentally. For 3-Fluoro-5-methylbenzamide, theoretical investigations provide fundamental insights into its geometry, stability, and electronic characteristics, which are crucial for understanding its behavior and potential applications. By modeling the molecule in silico, researchers can predict various parameters that govern its interactions and chemical nature.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. DFT methods, such as the widely used B3LYP functional, offer a balance between accuracy and computational cost, making them ideal for studying organic molecules like this compound. These studies provide a robust framework for analyzing the molecule's optimized geometry, orbital energies, and charge distribution.

A fundamental step in computational analysis is geometry optimization, where DFT calculations are employed to find the lowest-energy arrangement of atoms in the molecule. This process identifies the most stable conformation of this compound, providing precise data on bond lengths, bond angles, and dihedral angles. The optimization accounts for the electronic effects of the fluorine, methyl, and amide substituents on the benzene (B151609) ring. The resulting structure represents the molecule in its ground state, from which other properties are calculated. The energetic stability of the molecule is determined from this optimized geometry, serving as a reference point for its reactivity.

Table 1: Optimized Geometrical Parameters for this compound (Illustrative) Note: Specific experimental or calculated values for this compound are not available in the cited literature. The table structure is provided for illustrative purposes.

| Parameter | Value |

|---|---|

| C-F Bond Length (Å) | Data not available in cited sources |

| C-CH₃ Bond Length (Å) | Data not available in cited sources |

| C=O Bond Length (Å) | Data not available in cited sources |

| C-N Bond Length (Å) | Data not available in cited sources |

| O=C-N Bond Angle (°) | Data not available in cited sources |

| C-C-F Bond Angle (°) | Data not available in cited sources |

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzene ring and the methyl group. In contrast, the LUMO is anticipated to be distributed over the electron-withdrawing benzamide (B126) group. Analysis of these orbitals helps predict the sites susceptible to electrophilic and nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies for this compound (Illustrative) Note: Specific calculated values for this compound are not available in the cited literature. The table structure is provided for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available in cited sources |

| LUMO | Data not available in cited sources |

| HOMO-LUMO Gap (ΔE) | Data not available in cited sources |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into a localized Lewis-like structure of bonds and lone pairs. This method is used to investigate intramolecular interactions, such as hyperconjugation, which arise from electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their significance. For this compound, NBO analysis would reveal charge transfer interactions between the lone pairs on the oxygen and fluorine atoms and the antibonding orbitals of the aromatic ring and carbonyl group, offering deep insights into the molecule's electronic stabilization.

Table 3: Key NBO Donor-Acceptor Interactions for this compound (Illustrative) Note: Specific calculated values for this compound are not available in the cited literature. The table structure is provided for illustrative purposes.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) | π(C-N) | Data not available in cited sources |

| LP(F) | π(C-C)ring | Data not available in cited sources |

| π(C-C)ring | π*(C=O) | Data not available in cited sources |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution across a molecule and identifying its reactive sites. The MEP map illustrates the electrostatic potential on the molecule's surface, where different colors represent varying charge densities. Regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. In this compound, the MEP surface would show significant negative potential around the highly electronegative oxygen atom of the carbonyl group and the fluorine atom. Conversely, the hydrogen atoms of the amide group (-NH₂) would exhibit a strong positive potential, highlighting their role as hydrogen bond donors.

Table 4: MEP Surface Potential Values for this compound (Illustrative) Note: Specific calculated values for this compound are not available in the cited literature. The table structure is provided for illustrative purposes.

| Atom/Region | Potential (kcal/mol) |

|---|---|

| Carbonyl Oxygen (O) | Data not available in cited sources |

| Amide Hydrogens (H) | Data not available in cited sources |

| Fluorine (F) | Data not available in cited sources |

Hydrogen bonding plays a critical role in determining the structure, stability, and function of molecules. These interactions can be either intramolecular (within the same molecule) or intermolecular (between different molecules).

For this compound, the potential for intramolecular hydrogen bonding is limited due to the meta-position of the fluorine and methyl substituents relative to the amide group. There are no nearby atoms in the correct orientation to form a stable intramolecular hydrogen bond with the amide protons.

Hydrogen Bonding Interactions: Intramolecular and Intermolecular

Analysis of O...H Interactions

Computational analyses, including molecular electrostatic potential (MEP) studies, are instrumental in identifying sites for hydrogen-bonding interactions. mdpi.com In benzamide structures, the carbonyl oxygen and the amide proton are key participants in forming hydrogen bonds. Theoretical studies on related fluoro-benzamide isomers show that O···H interactions can lead to the formation of inter-peptide bonds, which defines the supramolecular properties of the compound. researchgate.net For instance, in para-substituted fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide, a stereochemical arrangement activates N-H∙∙∙∙O interpeptide bonds. researchgate.net

The presence of intramolecular hydrogen bonds, such as those between an amide's N-H group and a nearby oxygen-containing substituent (e.g., methoxy), can be identified through structural parameter analysis and confirmed with Natural Bond Orbital (NBO) and topological studies. ias.ac.in NBO analysis reveals the charge transfer and delocalization of electrons resulting from these interactions. ias.ac.in For example, the lone pair transition from an oxygen atom to the antibonding orbital of a nearby N-H bond (LP(O) → σ*(N-H)) confirms the presence of an intramolecular O...H interaction, although it may be weak, with stabilization energies calculated around 1.25 kcal/mol. ias.ac.in

Table 1: Theoretical Analysis of Intramolecular Hydrogen Bonding in an Amino Methoxy Benzamide Derivative

| Interaction Type | NBO Analysis Detail | Stabilization Energy (E(2)) | Donor Occupancy | Acceptor Occupancy | Reference |

|---|---|---|---|---|---|

| O...H-N | LP (O16) → σ* (N13–H15) | 1.25 kcal/mol | 1.96108 | 0.01090 | ias.ac.in |

Role of Fluorine in Hydrogen Bonding

The role of organically bound fluorine in hydrogen bonding has been a subject of extensive research, with mounting evidence confirming its ability to act as a hydrogen-bond acceptor. researchgate.net Though considered a weak acceptor, the C-F bond can participate in various hydrogen bonds, including N-H···F-C and C-H···F-C interactions. researchgate.netnih.govrsc.org The high electronegativity of the fluorine atom is a key factor in these interactions. mdpi.comresearchgate.net

In certain molecular conformations, fluorine's participation is crucial. For example, in ortho-fluoro-substituted benzanilides, an intramolecular N-H∙∙∙F bond can form, creating a five-membered ring that forces planarity upon the molecule. mdpi.com This interaction is strong enough to significantly influence the crystalline growth and conformational structure. mdpi.com Theoretical calculations and NMR spectroscopy have provided unambiguous evidence for the engagement of fluorine in N-H···F-C hydrogen bonds in solution. researchgate.netmdpi.com Furthermore, a neighboring fluorine atom can enhance the acidity of amine groups, making them better hydrogen bond donors. researchgate.net

Topological Study and Intramolecular Hydrogen Bonding Energy

The theory of Atoms-In-Molecules (QTAIM) is a powerful tool for analyzing intramolecular hydrogen bonds. ias.ac.in By calculating topological parameters at the bond critical points (BCPs) of these interactions, their nature and strength can be quantified. ias.ac.inrsc.org The electron density (ρBCP) and the potential energy density (VBCP) at the critical point are particularly reliable parameters. rsc.org

A well-established relationship, EHB ≈ 0.5 * VBCP, allows for the calculation of the hydrogen bond energy (EHB) from the potential energy density at the BCP. mdpi.commdpi.com This method has been used to estimate the energy of various types of intramolecular hydrogen bonds, including N-H···O and N-H···F. ias.ac.inmdpi.com For a series of fluorinated benzanilides, the calculated energies for different hydrogen bonds were found to range from -3 to -8.6 kcal/mol. mdpi.com These calculations, often performed using Density Functional Theory (DFT) methods like B3LYP/6-311++G(d,p), provide quantitative insight that corroborates experimental findings from techniques like NMR. mdpi.comrsc.org New linear relationships found between calculated ρBCP and VBCP parameters and energies derived from empirical 1H NMR data allow for a more accurate comparison of energies across different types of hydrogen bonds. rsc.org

Molecular Dynamics Simulations for Conformational Dynamics

Molecular Dynamics (MD) simulations are a vital computational technique for exploring the conformational landscape and dynamics of molecules like this compound. escholarship.orgfrontiersin.org These simulations can reveal the stability of different conformers, the flexibility of the molecular structure, and the dynamic nature of intramolecular interactions over time. nih.govresearchgate.netmdpi.com

For molecules with multiple potential hydrogen bond acceptors, such as those containing both a fluorine atom and a CF3 group, MD simulations can determine the probability and percentage of occurrence for each possible hydrogen bond. mdpi.com In one study of a related benzanilide, MD simulations identified five different possibilities for fluorine involvement in hydrogen bonding, along with a state where no hydrogen bond was present, and calculated the percentage of time each state occurred. mdpi.com

Accelerated MD (aMD) simulations are particularly useful for enhancing conformational sampling and observing large-scale dynamic changes that would be inaccessible with conventional MD. escholarship.org In the context of drug design, MD simulations are used to study the conformational dynamics of ligands when bound to biological targets, such as G-protein coupled receptors or enzymes. escholarship.orgfrontiersin.org These simulations can assess the stability of the ligand-receptor complex and reveal how the ligand's conformational fluctuations influence its binding and efficacy. escholarship.orgmdpi.com For instance, simulations have been performed on benzamide-containing inhibitors to understand their binding modes and the stability of their interactions with key amino acid residues in a binding pocket. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Selectivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov This methodology is integral to modern drug discovery and chemical design, providing guidance for optimizing lead compounds. nih.govmdpi.com

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), are powerful tools that relate the 3D properties of molecules to their activity. mdpi.com These models require the careful alignment of the dataset of compounds, often based on a common core structure. mdpi.com The resulting models generate contour maps that visualize regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com

In a study on Focal Adhesion Kinase (FAK) inhibitors, a 3D-QSAR model was developed for a series of compounds including an N-methylbenzamide moiety. mdpi.com The CoMFA electrostatic contour map indicated that electropositive groups at a specific position (R3) on the benzamide ring could enhance inhibitory effects, providing a clear strategy for chemical modification. mdpi.com QSAR models can be used to predict the reactivity and selectivity of compounds in various chemical transformations, moving beyond biological activity to areas like process chemistry and synthetic route optimization. nih.gov The predictive power of a QSAR model is rigorously tested through internal and external validation to ensure its reliability as a screening tool for new chemical entities. mdpi.comrsc.org

Table 2: Statistical Parameters of a 3D-QSAR (CoMSIA) Model for FAK Inhibitors

| Parameter | Value | Indication | Reference |

|---|---|---|---|

| q2 (Cross-validated r2) | 0.656 | Good internal predictive ability | mdpi.com |

| r2 (Non-cross-validated r2) | 0.862 | High correlation and model robustness | mdpi.com |

| r2pred (External validation) | 0.843 | Excellent external predictive power | mdpi.com |

| Optimal Number of Components (ONC) | 6 | Model complexity | mdpi.com |

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry provides indispensable tools for elucidating complex organic and organometallic reaction mechanisms. escholarship.org By mapping the potential energy surface of a reaction, researchers can identify intermediates, and transition states, and understand the origins of reactivity and selectivity. escholarship.orgchemrxiv.org

A key area of study is the transition metal-catalyzed C-H functionalization of fluoroarenes. nih.govmpg.de The mechanism for these reactions often involves a base-assisted C-H bond activation step. nih.gov One widely accepted pathway is the Concerted Metalation Deprotonation (CMD) mechanism, also known as Ambiphilic Metal-Ligand Activation (AMLA). nih.gov In this mechanism, the deprotonation of the C-H bond by a base (like an acetate) is assisted by the coordination of the C-H bond to the metal center, forming an agostic interaction that increases the bond's acidity. nih.gov

Transition State Characterization

The characterization of the transition state (TS)—the highest energy point along a reaction coordinate—is fundamental to understanding reaction mechanisms and rates. ims.ac.jp Due to their transient and unstable nature, transition states are challenging to observe experimentally, making computational exploration essential. ims.ac.jp

For the CMD/AMLA mechanism in palladium-catalyzed C-H functionalization, the transition state has been computationally characterized. nih.gov Calculations show a structure where the reacting C-H bond interacts with the palladium center, while a ligand, such as acetate, abstracts the proton. nih.gov The development of new and more efficient computational methods for locating transition states is an active area of research. ims.ac.jp Recently, a novel method was devised that reduces the computational cost of finding a transition state by 50-70% compared to widely used methods, demonstrating high reliability across numerous chemical reactions. ims.ac.jp Such advancements accelerate the exploration of chemical reactions, leading to faster scientific discovery. ims.ac.jp Computational studies can also uncover complex reaction dynamics, such as post-transition state bifurcations, where a single transition state leads to multiple products, requiring methods beyond traditional transition state theory, like ab initio molecular dynamics, to rationalize product selectivity. escholarship.org

Catalytic Cycle Analysis

While specific computational studies detailing the catalytic cycle for the synthesis of this compound are not extensively documented in publicly available literature, a plausible catalytic pathway can be constructed based on well-established mechanisms for the catalytic amidation of carboxylic acids. Transition metal catalysts, particularly those based on palladium, rhodium, and nickel, as well as boron-based catalysts, are frequently employed for amide bond formation. The following analysis proposes a generalized catalytic cycle, primarily drawing parallels from documented transition-metal-catalyzed amidation reactions of benzoic acids.

The direct amidation of 3-fluoro-5-methylbenzoic acid with an amine source (e.g., ammonia (B1221849) or an ammonia equivalent) can be facilitated by a catalyst that activates the carboxylic acid, enabling nucleophilic attack by the amine. A representative catalytic cycle, for instance involving a hypothetical palladium catalyst, would likely proceed through the following key steps:

Oxidative Addition/Coordination: The catalytic cycle is initiated by the coordination of the catalyst, let's say a Pd(0) species, to the carboxylic acid, or more likely, after an initial activation step. In many documented cases involving benzoic acids, a C-H activation ortho to the carboxyl group can occur, but for direct amidation, the focus is on the activation of the carboxyl group itself. In some pathways, the carboxylic acid first undergoes activation. For instance, in nickel-catalyzed amidations of esters, the cycle begins with the oxidative addition of the Ni(0) catalyst to the C-O bond of the ester. mdpi.com

Formation of an Active Intermediate: Following the initial interaction, a key intermediate is formed. In boron-catalyzed amidations, this is often an acyloxyboron derivative, which is a more reactive acylating agent. nih.gov In a transition-metal-catalyzed cycle, an analogous metal-carboxylate species would be formed.

Nucleophilic Attack: The activated acyl intermediate is then susceptible to nucleophilic attack by the amine. For the synthesis of this compound, this would involve the nitrogen atom of an ammonia source attacking the electrophilic carbonyl carbon of the activated 3-fluoro-5-methylbenzoyl group.

Reductive Elimination/Product Formation: The final step in the cycle is the formation of the amide C-N bond and the regeneration of the active catalyst. This typically occurs through a process of reductive elimination from the metal center, releasing the this compound product. The catalyst is then ready to enter a new cycle.

The table below summarizes various catalytic systems reported for the amidation of benzoic acids or related derivatives, which could be adapted for the synthesis of this compound.

| Catalyst System | Substrates | Conditions | Proposed Key Step |

| Ni(cod)₂ / IPr | Methyl Benzoate & Amine | Toluene, 140°C | C-O bond activation via oxidative addition mdpi.com |

| Boronic Acids | Carboxylic Acids & Amines | Toluene, reflux | Formation of acyloxyboron intermediate nih.gov |

| ZrCl₄ | Benzoic Acids & Amines | THF, 70-100°C | Activation of carboxylic acid by Lewis acidic metal nih.gov |

| Rh(III) Complexes | Benzoic Acids & Sulfonylazides | Not specified | C-H activation followed by amidation researchgate.net |

| Ag₂CO₃ | Benzoic Acid & Phenyl Isocyanate | DMSO, microwave | Formation of a coordinated amidate anion utas.edu.au |

This generalized catalytic cycle provides a theoretical framework for understanding the formation of this compound through catalytic amidation. The specific energetics and intermediates would, of course, depend on the chosen catalyst, solvent, and reaction conditions.

3 Fluoro 5 Methylbenzamide As a Versatile Synthetic Building Block and Intermediate

Derivatization Strategies for Functional Group Transformations

3-Fluoro-5-methylbenzamide is a versatile scaffold amenable to a variety of derivatization strategies, allowing for the selective modification of its core structure. These transformations can be broadly categorized into modifications at the amide nitrogen, functionalization of the aromatic ring, and transformations of the methyl group. Such derivatizations are crucial for developing new molecular entities with tailored properties and for providing intermediates for the synthesis of more complex molecules.

Modification at the Amide Nitrogen

The amide nitrogen of this compound can be functionalized through several well-established methods, most notably N-alkylation and N-arylation, to introduce a wide range of substituents.

N-Alkylation: The introduction of alkyl groups at the amide nitrogen can be achieved through various catalytic systems. A common approach involves the use of alcohols as alkylating agents in the presence of a transition metal catalyst, such as those based on palladium or cobalt. researchgate.netnih.govchemrxiv.org This "borrowing hydrogen" methodology proceeds via the in situ oxidation of the alcohol to an aldehyde, followed by condensation with the amide and subsequent reduction of the resulting enamine. nih.gov Alternatively, alkyl halides can be employed under basic conditions. The choice of catalyst and reaction conditions can influence the scope and efficiency of the N-alkylation. rsc.org

N-Arylation: The formation of a carbon-nitrogen bond between the amide and an aryl group is a key transformation in organic synthesis. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving N-arylation. These reactions typically employ a palladium or copper catalyst to couple the amide with an aryl halide or pseudohalide. The selection of the appropriate ligand and base is critical for achieving high yields and broad substrate scope.

Below is an illustrative table of potential N-alkylation and N-arylation reactions of this compound.

| Starting Material | Reagent | Catalyst/Conditions | Expected Product |

| This compound | Benzyl (B1604629) alcohol | Pd(OAc)₂ / tBuOK, Toluene, 110°C | N-benzyl-3-fluoro-5-methylbenzamide |

| This compound | Iodobenzene | CuI / ligand, Base | 3-Fluoro-5-methyl-N-phenylbenzamide |

| This compound | 1-Propanol | Co-nanoparticles / KOH | 3-Fluoro-5-methyl-N-propylbenzamide |

Functionalization of the Aromatic Ring

The aromatic ring of this compound can be further substituted through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The directing effects of the existing substituents—the fluoro, methyl, and amide groups—play a crucial role in determining the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Halogenation: The introduction of additional halogen atoms, such as chlorine or bromine, onto the aromatic ring can be achieved using a halogen source and a Lewis acid catalyst. masterorganicchemistry.com The fluorine atom is a deactivating but ortho-, para-directing group, while the methyl group is an activating and ortho-, para-directing group. uomustansiriyah.edu.iqlibretexts.orgunizin.orglibretexts.orgopenstax.orglibretexts.org The amide group is a deactivating, meta-directing group. uomustansiriyah.edu.iqunizin.orglibretexts.orglibretexts.org The interplay of these directing effects will influence the position of the incoming electrophile. jove.com

Nitration: The introduction of a nitro group is typically accomplished using a mixture of nitric acid and sulfuric acid. chemguide.co.uk The regiochemical outcome will again be governed by the combined directing effects of the substituents already present on the ring. uomustansiriyah.edu.iqunizin.orglibretexts.orglibretexts.org

Metal-Catalyzed Cross-Coupling Reactions: If a halogen atom is introduced onto the aromatic ring, it can serve as a handle for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.orgwiley-vch.dersc.orgwikipedia.org These reactions allow for the formation of new carbon-carbon bonds, enabling the introduction of a wide array of functional groups, including aryl, vinyl, and alkynyl moieties.

The following table provides examples of potential functionalization reactions on the aromatic ring.

| Starting Material | Reagent | Catalyst/Conditions | Expected Product(s) |

| This compound | Br₂ | FeBr₃ | Brominated derivatives of this compound |

| This compound | HNO₃ | H₂SO₄ | Nitrated derivatives of this compound |

| Bromo-3-fluoro-5-methylbenzamide | Phenylboronic acid | Pd catalyst, Base | Biphenyl derivatives |

Transformations of the Methyl Group

The methyl group on the aromatic ring provides another site for functionalization, primarily through free-radical halogenation or oxidation.

Halogenation: Under free-radical conditions, typically involving UV light or a radical initiator, the hydrogen atoms of the methyl group can be substituted with halogens like chlorine or bromine. youtube.comwikipedia.orgyoutube.comstackexchange.comucalgary.ca This reaction proceeds stepwise, potentially leading to mono-, di-, or tri-halogenated products. youtube.comyoutube.com

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) or through catalytic oxidation with air. sci-hub.seresearchgate.netyoutube.comalfa-chemistry.comgoogle.com This transformation provides a route to isophthalic acid derivatives.